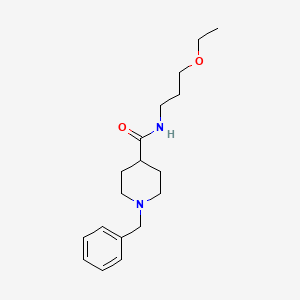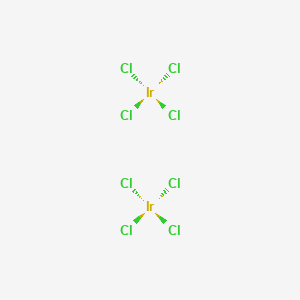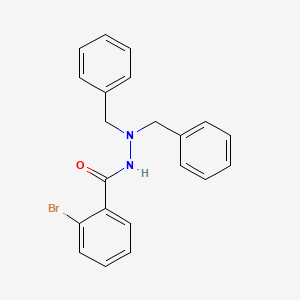![molecular formula C41H81NO2 B15149003 {2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine](/img/structure/B15149003.png)
{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioleyloxy-3-dimethylaminopropane is an ionizable cationic lipid with a protonatable tertiary amine head group that shows a positive charge at low pH. This compound is highly efficient at encapsulating nucleic acids to form lipoplexes during synthesis by reducing the physiological pH, which readily passes through the cell membrane. These properties make 1,2-dioleyloxy-3-dimethylaminopropane highly suitable for transfection and drug delivery applications .
Méthodes De Préparation
1,2-Dioleyloxy-3-dimethylaminopropane is synthesized through a series of chemical reactions involving oleic acid and dimethylaminopropane. The synthetic route typically involves the esterification of oleic acid with dimethylaminopropane under specific reaction conditions. Industrial production methods often involve large-scale esterification processes, followed by purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
1,2-Dioleyloxy-3-dimethylaminopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
1,2-Dioleyloxy-3-dimethylaminopropane has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of cationic liposomes and lipid nanoparticles.
Biology: Efficiently encapsulates nucleic acids for gene delivery and transfection.
Medicine: Implicated in gene therapy and drug delivery systems.
Industry: Used in the formulation of lipid-based nanoparticles for various applications
Mécanisme D'action
The mechanism of action of 1,2-dioleyloxy-3-dimethylaminopropane involves its ability to encapsulate nucleic acids and facilitate their delivery into cells. The compound’s ionizable cationic nature allows it to form complexes with negatively charged nucleic acids, which can then be taken up by cells. Once inside the cell, the compound helps release the nucleic acids from endosomes, enabling their therapeutic effects .
Comparaison Avec Des Composés Similaires
1,2-Dioleyloxy-3-dimethylaminopropane is often compared with other cationic lipids such as 1,2-dioleoyl-3-dimethylaminopropane and N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride. These compounds share similar properties but differ in their head groups and overall structure. 1,2-Dioleyloxy-3-dimethylaminopropane is unique in its ability to efficiently encapsulate nucleic acids and facilitate their delivery into cells, making it highly suitable for gene therapy and drug delivery applications .
Propriétés
Formule moléculaire |
C41H81NO2 |
|---|---|
Poids moléculaire |
620.1 g/mol |
Nom IUPAC |
N,N-dimethyl-2,3-bis(octadec-9-enoxy)propan-1-amine |
InChI |
InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3 |
Clé InChI |
GLGLUQVVDHRLQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B15148936.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)

![7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)
![2-{[(4-Ethoxyphenyl)carbonyl]amino}phenyl 4-ethoxybenzoate](/img/structure/B15148968.png)

![(2-hydroxy-3-methylphenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15148981.png)
![2-Chloro-5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15148984.png)
![3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B15148986.png)

![(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile](/img/structure/B15149000.png)

